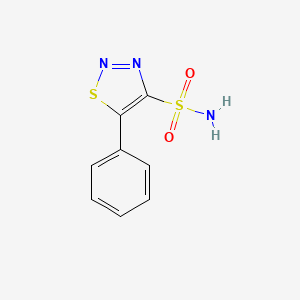

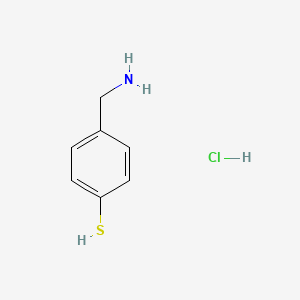

5-Phenylthiadiazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Phenylthiadiazole-4-sulfonamide is a chemical compound that has been extensively studied due to its potential applications in various fields of research. It belongs to the group of sulfonamides, which are synthetic medicines containing the sulfonamide chemical group . These compounds are used for a wide range of conditions, from diabetes to pain relief .

Synthesis Analysis

The synthesis of sulfonimidates, which are organosulfur species, has been explored extensively. They are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis

Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Physical And Chemical Properties Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .科学的研究の応用

Antimicrobial and Antitubercular Activity

5-Phenylthiadiazole-4-sulfonamide derivatives have been investigated for their antimicrobial and antitubercular properties. A study by Shingare et al. (2022) synthesized a series of benzene sulfonamide pyrazole oxadiazole derivatives, showing good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. Additionally, compound 5d showed promising antitubercular activity against M. tuberculosis H37Rv.

Tautomeric Behavior in Bioorganic and Medicinal Chemistry

The tautomeric behavior of sulfonamide derivatives, closely related to this compound, plays a significant role in bioorganic and medicinal chemistry. Erturk et al. (2016) investigated the tautomeric forms of a related molecule, 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, using spectroscopic methods. This study contributes to understanding the pharmaceutical and biological activities of such compounds (Erturk et al., 2016).

Anti-inflammatory and Anti-diabetic Activities

A novel series of 1,3,4-oxadiazole containing sulfonamide derivatives, related to this compound, were synthesized and evaluated for their anti-inflammatory and anti-diabetic activities. Kavitha et al. (2019) found that most compounds in this series exhibited good anti-inflammatory activity, with some showing excellent effectiveness compared to standard drugs (Kavitha et al., 2019).

Inhibition of Enzymes and Low Cytotoxicity

Sulfonamide derivatives, including this compound, have been studied for their inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase, with a focus on low cytotoxicity. Ozgun et al. (2019) synthesized a series of compounds which inhibited these enzymes effectively while demonstrating low cytotoxicity towards cancer cell lines (Ozgun et al., 2019).

作用機序

Sulfonamides, such as 5-Phenylthiadiazole-4-sulfonamide, exhibit a range of pharmacological activities. They work by inhibiting a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS . Dihydropteroate synthetase activity is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .

Safety and Hazards

将来の方向性

The synthesis of the organosulfur (VI) species named sulfonimidates has seen a resurgence in interest as intermediates to access other important organosulfur compounds . Their most prominent application is as building blocks to access alternative sulfur (VI) compounds . This suggests that 5-Phenylthiadiazole-4-sulfonamide and similar compounds may have significant potential for future research and applications.

特性

IUPAC Name |

5-phenylthiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXJWFCWUOYDDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B2436712.png)

![N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide](/img/structure/B2436718.png)

![tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2436720.png)

![2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2436722.png)

![4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2436723.png)

![2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436725.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2436729.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide](/img/structure/B2436730.png)

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2436734.png)